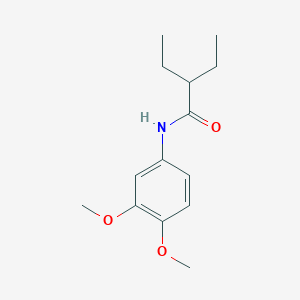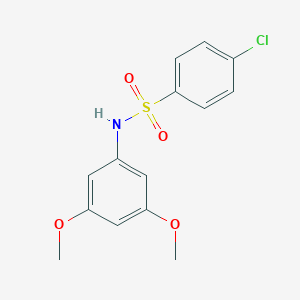![molecular formula C15H11N3OS B402288 12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one CAS No. 313375-25-6](/img/structure/B402288.png)
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one can be compared with other similar compounds, such as:
1,2,4-triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline derivatives: These compounds have similar fused ring structures and exhibit comparable biological activities.
10,12-dibromo-1-(4-chloro-phenyl)-3-(4-tolyl)-8H-pyrido[2’,3’4,5]pyrimido[6,1-b]quinazolin-8-one: This compound has been studied for its anticonvulsant properties.
9,11-dibromo-1,2,3,4-tetrahydro-9H-benzothieno[2’,3’4,5]pyrimido[6,1-b]quinazolin-9-one:
Eigenschaften
CAS-Nummer |
313375-25-6 |
|---|---|
Molekularformel |
C15H11N3OS |
Molekulargewicht |
281.3g/mol |
IUPAC-Name |
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one |
InChI |
InChI=1S/C15H11N3OS/c1-8-9(2)20-14-12(8)13-17-11-6-4-3-5-10(11)15(19)18(13)7-16-14/h3-7H,1-2H3 |
InChI-Schlüssel |
RWYFFIMXTIHQKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
Kanonische SMILES |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


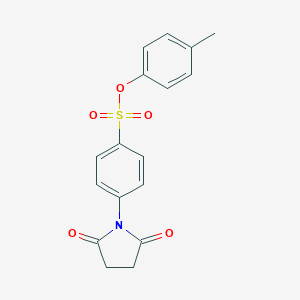
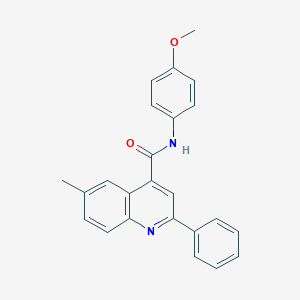


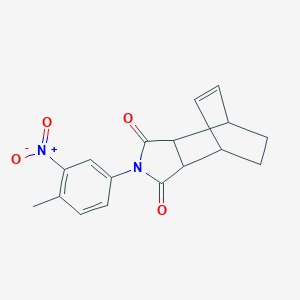
![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)
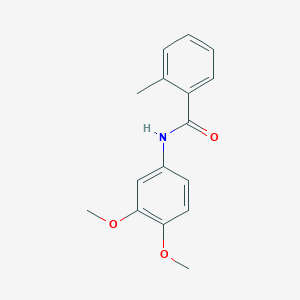
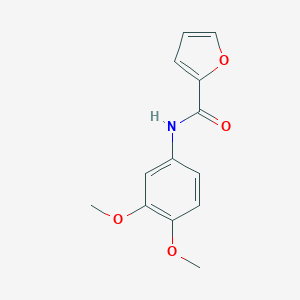
![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)
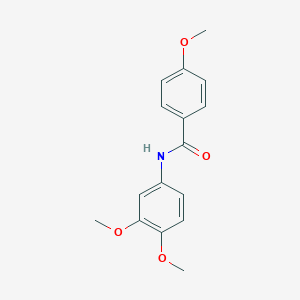
![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
